5-Fluoro-2-iodophenyl Isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-iodophenyl Isothiocyanate is an organic compound with the molecular formula C7H3FINS It is a member of the isothiocyanate family, which is characterized by the functional group -N=C=S
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodophenyl Isothiocyanate typically involves the reaction of 5-fluoro-2-iodoaniline with thiophosgene or other isothiocyanate precursors. One common method includes the use of carbon disulfide and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate product .
Industrial Production Methods: Industrial production of isothiocyanates often employs scalable and efficient methods such as the one-pot synthesis under aqueous conditions. This involves the in situ generation of a dithiocarbamate salt from the amine substrate, followed by elimination to form the isothiocyanate product using cyanuric acid as the desulfurylation reagent .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-2-iodophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be attacked by nucleophiles, leading to the formation of thioureas.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: The compound is susceptible to hydrolysis, forming amines and carbonyl sulfide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with isothiocyanates.
Cycloaddition Reagents: Dienophiles and other unsaturated compounds.
Hydrolysis Conditions: Acidic or basic aqueous conditions.
Major Products Formed:
Thioureas: Formed from nucleophilic substitution reactions.
Heterocycles: Formed from cycloaddition reactions.
Amines and Carbonyl Sulfide: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-iodophenyl Isothiocyanate has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel materials with specific properties
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-iodophenyl Isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is an electrophilic center that can be attacked by nucleophiles, leading to the formation of various products. This reactivity is exploited in its applications in organic synthesis and medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Phenyl Isothiocyanate: Similar in structure but lacks the fluorine and iodine substituents.
Benzyl Isothiocyanate: Contains a benzyl group instead of the fluorine and iodine substituents.
Allyl Isothiocyanate: Contains an allyl group instead of the fluorine and iodine substituents.
Uniqueness: 5-Fluoro-2-iodophenyl Isothiocyanate is unique due to the presence of both fluorine and iodine substituents, which can influence its reactivity and the types of reactions it undergoes.
Eigenschaften
Molekularformel |
C7H3FINS |
---|---|
Molekulargewicht |
279.08 g/mol |
IUPAC-Name |
4-fluoro-1-iodo-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3FINS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H |
InChI-Schlüssel |
DKWNQVCFDWTFRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)N=C=S)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.